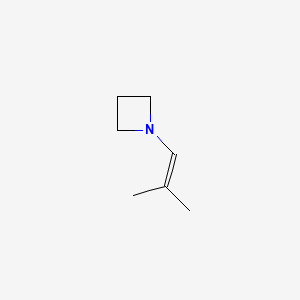
Methyl 3,3-Dibromo-oxindole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-Dibromo-oxindole-7-carboxylate is a chemical compound belonging to the oxindole family Oxindoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of two bromine atoms at the 3-position of the oxindole ring and a methyl ester group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-Dibromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3-position. The resulting dibromo-oxindole is then esterified with methanol and a catalyst, such as sulfuric acid, to form the methyl ester at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-Dibromo-oxindole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form mono-bromo or non-bromo derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the oxindole ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Substituted oxindole derivatives with various functional groups.
Reduction: Mono-bromo or non-bromo oxindole derivatives.
Oxidation: Oxidized oxindole derivatives with additional functional groups.
Scientific Research Applications
Methyl 3,3-Dibromo-oxindole-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3,3-Dibromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxindole ring play a crucial role in its bioactivity. The compound can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Methyl 3,3-Dibromo-oxindole-7-carboxylate can be compared with other similar compounds, such as:
Methyl 3-Bromo-oxindole-7-carboxylate: Contains only one bromine atom, leading to different reactivity and bioactivity.
Methyl 3,3-Dichloro-oxindole-7-carboxylate:
Methyl 3,3-Diiodo-oxindole-7-carboxylate: Substitutes bromine with iodine, which may enhance certain bioactivities due to the larger atomic size of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7Br2NO3 |
|---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H7Br2NO3/c1-16-8(14)5-3-2-4-6-7(5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15) |
InChI Key |
SCLRVMZIKGKHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)

![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)

![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)

![2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride](/img/structure/B12277504.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)

![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)
![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

